1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
CAS No.: 1203415-82-0
Cat. No.: VC4517782
Molecular Formula: C21H17N3O3
Molecular Weight: 359.385
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203415-82-0 |
|---|---|
| Molecular Formula | C21H17N3O3 |
| Molecular Weight | 359.385 |
| IUPAC Name | 1-benzyl-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea |
| Standard InChI | InChI=1S/C21H17N3O3/c25-20-16-12-15(23-21(26)22-13-14-6-2-1-3-7-14)10-11-18(16)27-19-9-5-4-8-17(19)24-20/h1-12H,13H2,(H,24,25)(H2,22,23,26) |
| Standard InChI Key | MZPZYMNRNUHILQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Introduction
1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)urea is a complex organic compound with a molecular formula of C23H21N3O3 and a molecular weight of approximately 387.4 g/mol . This compound belongs to the class of dibenzo[b,f] oxazepines, which are known for their diverse pharmacological activities. The compound's structure includes a benzyl group attached to a urea moiety, which is linked to the dibenzo[b,f] oxazepine core.
Synthesis and Characterization
The synthesis of 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)urea typically involves the reaction of a dibenzo[b,f] oxazepine derivative with a benzyl isocyanate or similar reagents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are used to confirm the structure and purity of the compound.
Biological Activity
While specific biological activity data for 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)urea is not readily available, compounds within the dibenzo[b,f] oxazepine class have been explored for their potential as therapeutic agents. These compounds often exhibit activities such as anti-inflammatory, analgesic, and neuroprotective effects, depending on their specific structural modifications .
Research Findings and Future Directions
Given the lack of detailed research findings specifically on 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)urea, future studies should focus on its synthesis optimization, biological evaluation, and potential applications in medicine. The compound's structural features suggest it could be a candidate for further modification to enhance its pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume